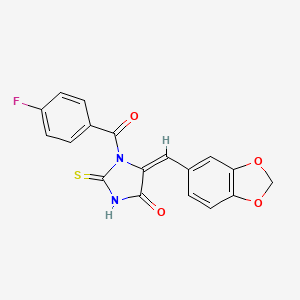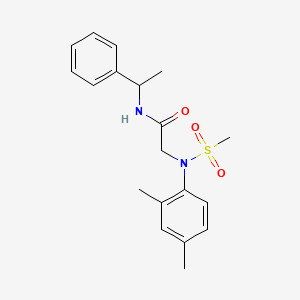![molecular formula C20H28N4O4 B6114705 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6114705.png)
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone, also known as CPP-109, is a synthetic compound that has shown potential in treating addiction and other neurological disorders.
Mechanism of Action
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone works by inhibiting the enzyme called histone deacetylase (HDAC), which plays a role in regulating gene expression. By inhibiting HDAC, 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone increases the expression of genes that are involved in synaptic plasticity and memory formation. This leads to an increase in the production of proteins that are important for learning and memory, which may be beneficial in treating addiction and other neurological disorders.
Biochemical and Physiological Effects:
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth. It also increases the expression of genes that are involved in the formation of new synapses, which are important for learning and memory. Additionally, 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone has been shown to decrease the activity of the amygdala, a brain region that is involved in regulating emotions such as fear and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone is that it has shown promising results in preclinical studies, making it a potential candidate for further clinical trials. However, one limitation is that it has a short half-life, which may affect its efficacy in treating addiction and other neurological disorders.
Future Directions
There are several future directions for research on 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone. One area of interest is exploring its potential in treating other neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is investigating the optimal dosage and administration of 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone for maximum efficacy. Additionally, researchers may explore the use of 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone in combination with other drugs to enhance its therapeutic effects.
In conclusion, 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone is a synthetic compound that has shown potential in treating addiction and other neurological disorders. Its mechanism of action involves inhibiting HDAC, which leads to an increase in the production of proteins that are important for learning and memory. While there are advantages and limitations to using 1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone in lab experiments, there are several future directions for research that may lead to its potential use in clinical settings.
Synthesis Methods
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone is synthesized by reacting 1-cyclopentyl-3-(2-methyl benzyl) urea with 3-furylacrylic acid and then converting it to the piperazinone form using piperazine. The final product is a white crystalline solid.
Scientific Research Applications
1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone has been extensively studied for its potential therapeutic effects on addiction, specifically in treating cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
3-[2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-oxoethyl]-4-(furan-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c25-18(23-8-9-24(19(26)13-23)16-3-1-2-4-16)11-17-20(27)21-6-7-22(17)12-15-5-10-28-14-15/h5,10,14,16-17H,1-4,6-9,11-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRTJGLIKUUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2=O)C(=O)CC3C(=O)NCCN3CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-chlorophenyl)amino]-5-(3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6114622.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6114626.png)
![methyl 5-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6114627.png)
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6114632.png)
![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)-2-propanol hydrochloride](/img/structure/B6114642.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6114661.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6114681.png)


![2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)
